1-(4-Chlorophenyl)-4,6-dimethylpyrimidin-2-one
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Overview
Description
1-(4-Chlorophenyl)-4,6-dimethylpyrimidin-2-one is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chlorophenyl group attached to a dimethylpyrimidine ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-4,6-dimethylpyrimidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with acetone and urea under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to form the desired pyrimidine derivative. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-4,6-dimethylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding carboxylic acids or amides.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-4,6-dimethylpyrimidin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4,6-dimethylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4,6-dimethylpyrimidin-2-one can be compared with other similar compounds, such as:
4-Chlorophenylhydrazine hydrochloride: This compound also contains a chlorophenyl group but differs in its chemical structure and properties.
4-Chlorophenol: Another chlorophenyl-containing compound with distinct chemical and physical properties.
3-((4-Chlorophenyl)selanyl)-1-methyl-1H-indole: A selenium-containing compound with different biological activities and applications.
Properties
Molecular Formula |
C12H11ClN2O |
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Molecular Weight |
234.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4,6-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C12H11ClN2O/c1-8-7-9(2)15(12(16)14-8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 |
InChI Key |
JBNJTEMNFNLTFR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1C2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=O)N1C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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